molecular formula C26H26N6O2S2 B2599652 7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene CAS No. 931324-57-1

7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

Cat. No.: B2599652
CAS No.: 931324-57-1
M. Wt: 518.65
InChI Key: PYANGIMPYZTDRI-UHFFFAOYSA-N
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Description

“7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure that includes a piperazine ring, a benzyl group, an ethylphenylsulfonyl group, and a tetrazatricyclo framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the benzyl group via nucleophilic substitution.
  • Attachment of the ethylphenylsulfonyl group through sulfonation reactions.
  • Construction of the tetrazatricyclo framework using cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

“7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

“7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[730

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-benzylpiperazin-1-yl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
  • 7-(4-benzylpiperazin-1-yl)-10-(4-phenylsulfonyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

Uniqueness

The uniqueness of “7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene” lies in its specific structural features, such as the combination of the piperazine ring, benzyl group, ethylphenylsulfonyl group, and tetrazatricyclo framework. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N4O3SC_{27}H_{32}N_4O_3S with a molecular weight of 492.6 g/mol. Its structure includes a benzylpiperazine moiety and a sulfonamide group, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC27H32N4O3S
Molecular Weight492.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking substrate structures.
  • Receptor Binding : The benzylpiperazine moiety can interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial properties:

  • Bacterial Strains Tested : The compound was evaluated against several strains including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
Bacterial StrainInhibition Zone (mm)Reference Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties:

  • Cell Lines Tested : The compound was tested on HeLa cells (cervical cancer) and primary mouse fibroblasts.
Cell LineIC50 (µM)Toxicity Observed
HeLa>200None
Mouse Fibroblasts>200None

The compound showed no cytotoxicity at concentrations up to 200 µM in non-cancerous cells while exhibiting potential anticancer effects in tumor cell lines.

Case Studies

A notable study involved the synthesis of derivatives of this compound which were subsequently tested for biological activity:

  • Synthesis of Derivatives : A series of derivatives were synthesized through modifications of the benzylpiperazine moiety.
  • Biological Testing : These derivatives were screened for antibacterial and anticancer activities with varying degrees of success.

Example Case Study

In a study by Rbaa et al., derivatives were synthesized and tested against pathogenic strains:

  • Findings : Some derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications can lead to improved biological properties.

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O2S2/c1-2-19-8-10-21(11-9-19)36(33,34)26-25-27-24(23-22(12-17-35-23)32(25)29-28-26)31-15-13-30(14-16-31)18-20-6-4-3-5-7-20/h3-12,17H,2,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYANGIMPYZTDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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